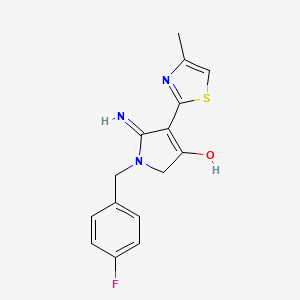![molecular formula C19H23N3O3S B6050512 Furan-2-yl-[4-(5-pyrrolidin-2-ylthiophene-2-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B6050512.png)
Furan-2-yl-[4-(5-pyrrolidin-2-ylthiophene-2-carbonyl)-1,4-diazepan-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-yl-[4-(5-pyrrolidin-2-ylthiophene-2-carbonyl)-1,4-diazepan-1-yl]methanone is a complex organic compound that features a furan ring, a pyrrolidine ring, a thiophene ring, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl-[4-(5-pyrrolidin-2-ylthiophene-2-carbonyl)-1,4-diazepan-1-yl]methanone typically involves multi-step organic synthesis. The process begins with the preparation of the individual ring systems, followed by their sequential coupling.
Furan Ring Synthesis: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Pyrrolidine Ring Synthesis: The pyrrolidine ring is often synthesized through the reduction of pyrrole or via the cyclization of γ-aminobutyric acid derivatives.
Thiophene Ring Synthesis: Thiophene rings can be synthesized through the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Diazepane Ring Synthesis: The diazepane ring can be synthesized by the cyclization of diamines with dihaloalkanes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The pyrrolidine ring can be reduced to form piperidine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Furanones.
Reduction: Piperidine derivatives.
Substitution: Brominated or nitrated thiophene derivatives.
Scientific Research Applications
Furan-2-yl-[4-(5-pyrrolidin-2-ylthiophene-2-carbonyl)-1,4-diazepan-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of Furan-2-yl-[4-(5-pyrrolidin-2-ylthiophene-2-carbonyl)-1,4-diazepan-1-yl]methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its multiple ring systems. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl-pyrrolidin-1-yl-methanone: Similar structure but lacks the thiophene and diazepane rings.
Thiophene-2-carbonyl-pyrrolidine: Contains the thiophene and pyrrolidine rings but lacks the furan and diazepane rings.
Diazepane-1-yl-methanone: Contains the diazepane ring but lacks the furan, pyrrolidine, and thiophene rings.
Uniqueness
Furan-2-yl-[4-(5-pyrrolidin-2-ylthiophene-2-carbonyl)-1,4-diazepan-1-yl]methanone is unique due to its combination of four different ring systems, which provides a diverse range of chemical and biological properties
Properties
IUPAC Name |
furan-2-yl-[4-(5-pyrrolidin-2-ylthiophene-2-carbonyl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-18(15-5-2-13-25-15)21-9-3-10-22(12-11-21)19(24)17-7-6-16(26-17)14-4-1-8-20-14/h2,5-7,13-14,20H,1,3-4,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFUPJMBRSSIGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(S2)C(=O)N3CCCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
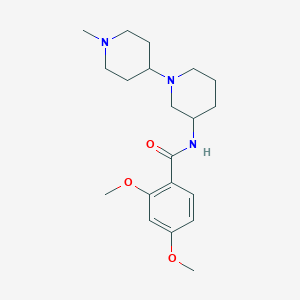
![4-oxo-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B6050438.png)
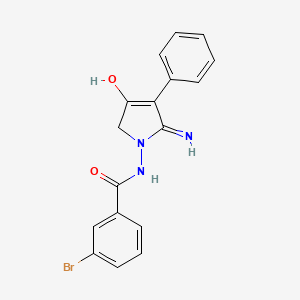
![2-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6050462.png)
![2-{[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6050463.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6050475.png)
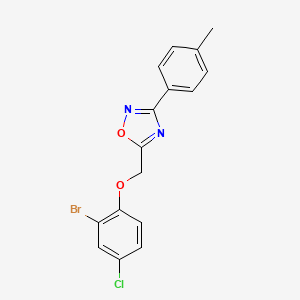
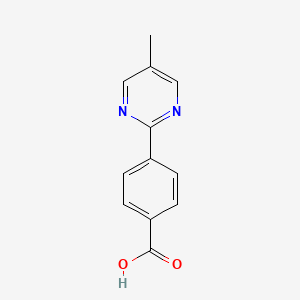
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethylpyrimidin-4(1H)-one](/img/structure/B6050498.png)
![[5-(2-Chlorophenyl)furan-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanethione](/img/structure/B6050516.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-(methylthio)benzamide](/img/structure/B6050519.png)
![1-[2-[(Cyclopentylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol](/img/structure/B6050524.png)
![3-benzyl-4-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B6050525.png)
